E3-LLC-11 consists of two key domains:
E3-LLC-11 serves as a versatile building block for the synthesis of complete PROTAC molecules. By attaching a ligand specific to the target protein to the linker of E3-LLC-11, a complete PROTAC is formed []. This PROTAC can then recruit both the target protein and the E3 ligase, bringing them in close proximity. The E3 ligase subsequently tags the target protein with ubiquitin, leading to its degradation by the proteasome [].
E3-LLC-11 offers valuable tools for researchers studying protein degradation and its potential therapeutic applications. Here are some specific examples:
E3 ligase Ligand-Linker Conjugates 11 is a specialized compound designed for use in proteolysis-targeting chimera (PROTAC) technology. This compound integrates a ligand for the E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) ligand based on (S,R,S)-AHPC, and a polyethylene glycol (PEG) linker. The primary function of E3 ligase Ligand-Linker Conjugates 11 is to facilitate the targeted degradation of proteins, such as GFP-HaloTag7, by recruiting the ubiquitin-proteasome system to specific substrates within cellular environments .
E3-LLC-11 functions as part of a PROTAC molecule. The mechanism involves these steps []:
The typical reaction conditions may involve solvents like dimethylformamide and reagents such as primary amines and bases like DIPEA at elevated temperatures to ensure effective coupling of components .
E3 ligase Ligand-Linker Conjugates 11 exhibits significant biological activity by inducing the degradation of specific proteins within cells. This activity is particularly valuable in research settings where understanding protein function and regulation is essential. By facilitating targeted protein degradation, this compound helps elucidate cellular pathways and mechanisms related to diseases such as cancer .
The synthesis of E3 ligase Ligand-Linker Conjugates 11 involves several key steps:
These methods can be adapted for scale-up in industrial settings while maintaining quality control through analytical techniques like mass spectrometry .
E3 ligase Ligand-Linker Conjugates 11 has a wide range of applications:
Interaction studies involving E3 ligase Ligand-Linker Conjugates 11 focus on its binding affinity and specificity towards target proteins. These studies often utilize techniques such as:
Such studies help characterize the effectiveness of E3 ligase Ligand-Linker Conjugates 11 in mediating protein degradation .
E3 ligase Ligand-Linker Conjugates 11 shares similarities with other compounds used in PROTAC technology but stands out due to its specific design and functional capabilities. Here are some comparable compounds:
E3 ligase Ligand-Linker Conjugates 11 is unique due to its specific incorporation of the VHL ligand and its effectiveness in targeting specific proteins for degradation, making it a valuable asset in both research and therapeutic contexts .
E3 ligase Ligand-Linker Conjugate 11 exhibits a complex molecular architecture characterized by three distinct structural domains connected through a flexible linker system [9]. The compound features a von Hippel-Lindau ligand domain based on the (S,R,S)-AHPC scaffold, which serves as the E3 ligase recognition element [2] [11]. This ligand domain contains a pyrrolidine ring system with defined stereochemical centers at positions 2S and 4R, establishing the critical spatial arrangement required for von Hippel-Lindau protein binding [9] [13].
The stereochemical configuration of E3 ligase Ligand-Linker Conjugate 11 incorporates three defined atom stereocenters with no undefined stereochemical elements [9]. The central pyrrolidine ring maintains a 4-hydroxy substitution in the R-configuration, while the adjacent carbon center adopts the S-configuration [13]. The tertiary carbon bearing the dimethylbutanoyl group exhibits S-stereochemistry, completing the (S,R,S) designation that is essential for biological activity [2] [11].
The linker domain consists of a polyethylene glycol-alkyl hybrid chain structure featuring alternating ether and methylene units [9] [11]. This design provides the molecule with sufficient conformational flexibility to accommodate the geometric constraints imposed by simultaneous binding to both the target protein and the E3 ligase [2]. The linker terminates with a chlorohexyl moiety, which serves as a reactive electrophilic warhead for nucleophilic displacement reactions during proteolysis-targeting chimera synthesis [11] [22].
Table 1: Stereochemical Centers in E3 ligase Ligand-Linker Conjugate 11
Position | Configuration | Functional Group | Biological Significance |
---|---|---|---|
C-2 (Pyrrolidine) | S | Carboxamide | von Hippel-Lindau binding interface [9] |
C-4 (Pyrrolidine) | R | Hydroxyl | Hydrogen bonding stabilization [13] |
C-α (Valyl) | S | Amide | Peptide backbone mimetic [11] |
The canonical SMILES representation of E3 ligase Ligand-Linker Conjugate 11 is documented as: CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3CC@HO [9]. This representation captures the complete molecular connectivity including all stereochemical designations and atomic arrangements within the structure.
The systematic IUPAC nomenclature for this compound is (2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide [9] [13]. This nomenclature precisely defines the stereochemical configuration, substitution pattern, and connectivity of all functional groups within the molecular framework.
The molecular formula C39H61ClN4O6S reflects the elemental composition, indicating a molecular weight of 749.4 g/mol [9] [11]. The structure incorporates multiple heteroatoms including nitrogen, oxygen, sulfur, and chlorine, which contribute to the compound's diverse chemical reactivity and biological recognition properties [2] [3].
Table 2: Molecular Identifiers and Chemical Descriptors
Parameter | Value | Reference |
---|---|---|
CAS Registry Number | 1835705-61-7 [9] | PubChem Database |
Molecular Formula | C39H61ClN4O6S [9] | Computed Analysis |
InChI Key | DVLICOWBWULAJJ-RWTOGVPBSA-N [9] | Chemical Structure Database |
Heavy Atom Count | 51 [9] | Structural Analysis |
Rotatable Bond Count | 25 [9] | Conformational Flexibility |
E3 ligase Ligand-Linker Conjugate 11 demonstrates differential solubility characteristics across polar and non-polar solvent systems, reflecting its amphiphilic molecular architecture [2] [11]. In highly polar aprotic solvents, the compound exhibits enhanced solubility with dimethyl sulfoxide supporting concentrations of at least 100 mg/mL, equivalent to 133.43 mM [2] [11]. This high solubility in dimethyl sulfoxide is attributed to the solvent's ability to solvate both the polar amide functionalities and the extended polyethylene glycol linker segments [29] [31].
Ethanol, representing a polar protic solvent system, supports moderate solubility levels of approximately 50 mg/mL or 66.72 mM [2]. The reduced solubility in ethanol compared to dimethyl sulfoxide reflects competitive hydrogen bonding between the solvent molecules and the compound's multiple hydrogen bond donor and acceptor sites [31]. The compound's topological polar surface area of 158 Ų indicates significant polar character that favors interaction with polar solvent environments [9].
Non-polar organic solvents present significantly reduced solubility profiles for E3 ligase Ligand-Linker Conjugate 11 [30] [31]. The extended alkyl chain segments and aromatic thiazole moiety provide some hydrophobic character, but the overall molecular polarity limits dissolution in non-polar media [31]. Computational analysis indicates that the compound adopts conformations in non-polar environments that minimize exposed polar surface area through intramolecular hydrogen bonding and conformational folding [30].
Table 3: Solubility Profile Across Solvent Systems
Solvent Class | Representative Solvent | Solubility (mg/mL) | Molarity (mM) | Mechanism |
---|---|---|---|---|
Polar Aprotic | Dimethyl Sulfoxide | ≥100 [2] | 133.43 [11] | Polar solvation |
Polar Protic | Ethanol | 50 [2] | 66.72 [11] | Hydrogen bonding |
Aqueous | Water | Limited [31] | <1 [31] | Hydrophobic exclusion |
Non-polar | Chloroform | Poor [30] | <0.1 [30] | Polarity mismatch |
The thermal stability profile of E3 ligase Ligand-Linker Conjugate 11 reveals a predicted boiling point of 921.3 ± 65.0°C under standard atmospheric conditions [18] [22]. This elevated boiling point reflects the extensive intermolecular hydrogen bonding network and the high molecular weight of the compound [18]. The predicted density of 1.152 ± 0.06 g/cm³ indicates a compact molecular packing arrangement that contributes to thermal stability [18] [22].
Storage temperature recommendations specify maintenance at 2-8°C for optimal long-term stability [18] [22]. Under these conditions, the compound remains chemically stable for extended periods without significant degradation [11]. When stored as solutions, stability profiles indicate that stocks maintained at -80°C retain activity for up to 6 months, while storage at -20°C limits stability to approximately 1 month [11] [18].
Thermal degradation kinetics analysis reveals that the compound undergoes decomposition through multiple pathways at elevated temperatures [20] [26]. The polyethylene glycol linker segments represent the most thermally labile components, with ether bond cleavage occurring preferentially at temperatures above 200°C [26]. The von Hippel-Lindau ligand domain demonstrates greater thermal stability, with the pyrrolidine ring system maintaining structural integrity up to approximately 300°C [26] [28].
The predicted acid dissociation constant (pKa) of 14.08 ± 0.40 indicates that the compound exists predominantly in its neutral form under physiological pH conditions [18] [22]. This chemical stability under biological pH ranges contributes to the compound's utility as a building block for proteolysis-targeting chimera synthesis [2] [22].
Table 4: Thermal Stability Parameters
Property | Value | Uncertainty | Conditions | Reference |
---|---|---|---|---|
Predicted Boiling Point | 921.3°C | ±65.0°C | 1 atm [18] | Computational |
Storage Temperature | 2-8°C | - | Long-term stability [18] | Experimental |
Solution Stability (-80°C) | 6 months | - | DMSO stocks [11] | Vendor data |
Solution Stability (-20°C) | 1 month | - | DMSO stocks [11] | Vendor data |
Predicted pKa | 14.08 | ±0.40 | Aqueous medium [18] | Computational |